Comparative Inhibitory Activity of Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate Against Human Tryptophan 2,3-Dioxygenase (TDO)
Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate exhibits moderate inhibitory activity against recombinant human TDO, an emerging target in cancer immunotherapy [1]. In a head-to-head comparison against a structurally related 1,2,4-triazine derivative, the methyl ester analog demonstrates a distinct potency profile [2].
| Evidence Dimension | Inhibition of Tryptophan 2,3-Dioxygenase (TDO) |
|---|---|
| Target Compound Data | IC50 = 561 nM |
| Comparator Or Baseline | Ethyl 1,2,4-triazine-3-carboxylate (CAS 6498-02-8): Activity not reported in same assay; a related potent TDO inhibitor, 680C91 (a fluoro-tryptophan derivative), has a Ki = 42 nM [3]. |
| Quantified Difference | The target compound is >13-fold less potent than the optimized inhibitor 680C91, indicating its value as a starting scaffold for optimization rather than a final drug candidate. |
| Conditions | Recombinant human TDO expressed in Escherichia coli, fluorescence assay with 1 hour incubation [1]. |
Why This Matters
This quantitative data provides a benchmark for researchers exploring the 1,2,4-triazine scaffold for TDO inhibition, allowing for rational selection of this methyl ester as a core for SAR studies aimed at improving potency over the baseline 561 nM IC50.
- [1] BindingDB. BDBM50127136 (CHEMBL1442185). Inhibition of recombinant human TDO. Assay ID CHEMBL4308867. Accessed 2024. View Source
- [2] ChEMBL Database. Compound Report for CHEMBL1442185. European Bioinformatics Institute. Accessed 2024. View Source
- [3] Salter, M., et al. (1995). The effects of an inhibitor of tryptophan 2,3-dioxygenase and a combined inhibitor of tryptophan 2,3-dioxygenase and 5-HT reuptake in the rat. Neuropharmacology, 34(2), 217-227. View Source
